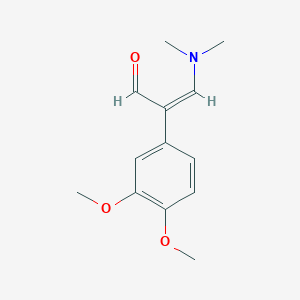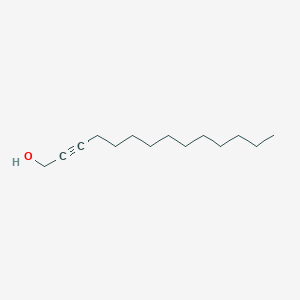
2-Tetradecynol
Vue d'ensemble
Description
2-Tetradecynol, also known as Tetradecanol-2 or sec-Tetradecyl alcohol, is a chemical compound with the formula C14H30O . It is a colorless thick liquid with a faint alcohol odor .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 30 hydrogen atoms, and 1 oxygen atom, giving it a molecular weight of 214.3874 . Techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used for determining crystal structures .Physical And Chemical Properties Analysis
This compound has a melting point of 99.7°F and a boiling point of 505.8°F at 760 mmHg . It has a specific gravity of 0.824 at 100.4°F, making it less dense than water . It is insoluble in water .Applications De Recherche Scientifique
Quinoidal Oligothiophenes and Electronic Structure
Research on tetracyano quinoidal oligothiophenes, a class of chemical compounds that might be structurally or functionally related to 2-Tetradecynol, has been explored over the last 30 years. These compounds are used as semiconducting substrates in organic electronics and are known for their multifunctional material properties. Their intriguing properties, such as intrinsic diradical characteristics and a pro-aromatic quinoidal arrangement, showcase an unconventional electronic structure (Casado, Ponce Ortiz, & López Navarrete, 2012).
Tetracycline Antibiotics and Mitochondrial Function
Tetracycline antibiotics, which include derivatives like doxycycline, have been extensively studied for their impact on mitochondrial function. These antibiotics target mitochondrial translation due to the mitochondrial "bacterial" ancestry, disturbing mitochondrial proteostasis and metabolic activity. This results in widespread gene-expression changes affecting physiology in various model systems, from cultured cells to organisms like mice and plants (Chatzispyrou et al., 2015).
Photoelectrochemical Sensing of Tetracycline
In a study aimed at detecting tetracycline, a drug pollutant, a visible light active p-stannic oxide/n-copper manganate heterojunction was synthesized. This heterojunction was used for photoelectrochemical sensing of tetracycline, showcasing its utility in environmental monitoring and possibly related to the broader field of organic compound sensing technologies (Velmurugan et al., 2021).
History and Evolution of Tetracyclines
The historical development of tetracyclines, their discovery from soil bacteria, and their evolution into effective treatments against a broad spectrum of microbial pathogens, have been studied. This includes the development of derivatives with increased potency and improved pharmacokinetic properties, highlighting the potential for future therapeutic applications in various diseases (Nelson & Levy, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
tetradec-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHLRPQGNFWAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC#CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450093 | |
| Record name | 2-Tetradecynol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51309-22-9 | |
| Record name | 2-Tetradecynol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

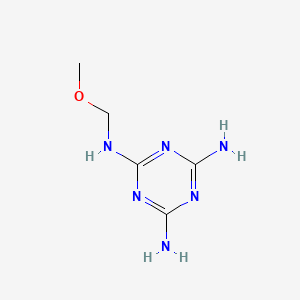



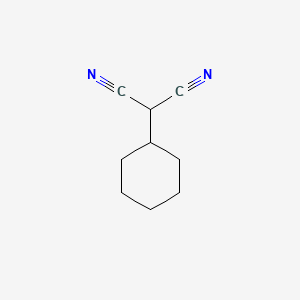

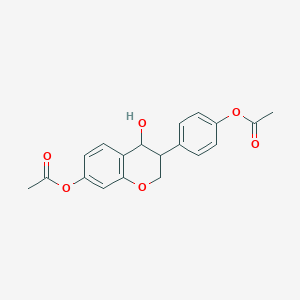
![(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B3065481.png)

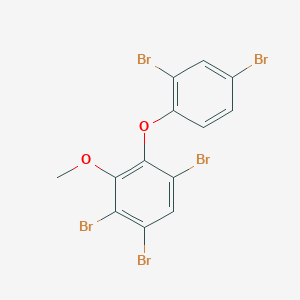

![ethyl N-[1,3-dimethyl-4-(methylamino)-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B3065496.png)
